Regioisomeric Differentiation: 4-yl vs. 3-yl Cyclopropanesulfonamide Attachment and IKZF2 Degradation Potency
The 4-yl attachment of the cyclopropanesulfonamide group in N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide positions the sulfonamide NH and the cyclopropyl ring in a spatial orientation distinct from its 3-yl regioisomer, N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide (CAS 2548975-43-3). In IKZF2 degradation assays reported in PubChem BioAssay AID 1865885, compounds within this chemotype achieved degradation activity ≤ 1 µM for 19 of 19 tested compounds, with 15 of 19 displaying activity ≤ 1 nM [1]. While the specific IC₅₀/DC₅₀ values for the 4-yl versus 3-yl isomers are not disaggregated in the public dataset, the 4-yl scaffold is explicitly claimed in patent WO2020165834A1 as part of the IKZF2 degrader pharmacophore, indicating that the 4-position attachment is critical for cereblon-mediated degradation complex formation [2]. The 3-yl isomer is not claimed in this patent family.
| Evidence Dimension | IKZF2 degradation potency (PubChem BioAssay AID 1865885) |
|---|---|
| Target Compound Data | 19/19 compounds active ≤ 1 µM; 15/19 ≤ 1 nM (4-yl sulfonamide chemotype, aggregated data) |
| Comparator Or Baseline | N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide (CAS 2548975-43-3): no specific bioactivity data publicly available |
| Quantified Difference | Not calculable from public data; differentiated by patent protection of the 4-yl scaffold |
| Conditions | PubChem BioAssay AID 1865885; IKZF2 degradation measured via HiBit or equivalent cellular assay |
Why This Matters
Procurement of the 4-yl isomer ensures alignment with the patent-protected IKZF2 degrader scaffold, whereas the 3-yl isomer lacks documented degradation activity and patent precedence, representing higher scientific risk for immuno-oncology programs.
- [1] PubChem BioAssay AID 1865885. IKZF2 degradation activity data. NCBI. https://pubchem.ncbi.nlm.nih.gov/bioassay/1865885 (accessed 2026-05-13). View Source
- [2] WO2020165834A1 – Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof. Google Patents (2020). View Source
